molecular formula C21H32N2O2 B12749357 cis-(+-)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate CAS No. 139761-05-0

cis-(+-)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate

Cat. No.: B12749357
CAS No.: 139761-05-0
M. Wt: 344.5 g/mol
InChI Key: NNWAKPXOOYJLNL-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate: is a complex organic compound that belongs to the class of carbamates This compound is characterized by its unique structure, which includes an indeno-pyrrol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of appropriate precursors under specific conditions to form the indeno-pyrrol ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained in good yields .

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring the process is cost-effective and environmentally friendly. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition, antimicrobial activity, or interaction with biological macromolecules .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties .

Mechanism of Action

The mechanism of action of cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes .

Comparison with Similar Compounds

  • (±)-cis-trikentrin A
  • (±)-herbindole A
  • Indole derivatives

Comparison: Compared to similar compounds, cis-(±)-1-Ethyl-1,2,3,3a,8,8a-hexahydroindeno(2,1-b)pyrrol heptylcarbamate stands out due to its unique indeno-pyrrol ring system. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

139761-05-0

Molecular Formula

C21H32N2O2

Molecular Weight

344.5 g/mol

IUPAC Name

[(3aR,8bS)-3-ethyl-2,3a,4,8b-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-heptylcarbamate

InChI

InChI=1S/C21H32N2O2/c1-3-5-6-7-8-12-22-21(24)25-17-10-9-16-14-20-18(19(16)15-17)11-13-23(20)4-2/h9-10,15,18,20H,3-8,11-14H2,1-2H3,(H,22,24)/t18-,20+/m0/s1

InChI Key

NNWAKPXOOYJLNL-AZUAARDMSA-N

Isomeric SMILES

CCCCCCCNC(=O)OC1=CC2=C(C[C@@H]3[C@H]2CCN3CC)C=C1

Canonical SMILES

CCCCCCCNC(=O)OC1=CC2=C(CC3C2CCN3CC)C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.